ethyl 2-{2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate
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Overview
Description
Ethyl 2-{2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core, a methoxyphenyl group, and an ethyl ester of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazolone intermediate. This intermediate is then reacted with 2-chloroacetamide to form the pyrazolo[1,5-a]pyrazine core. The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.
Reduction: The carbonyl groups in the pyrazolo[1,5-a]pyrazine core can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield a phenol derivative, while reduction of the carbonyl groups can yield alcohol derivatives.
Scientific Research Applications
Ethyl 2-{2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine core can interact with the active site of enzymes, inhibiting their activity. Additionally, the methoxyphenyl group can enhance the binding affinity of the compound to its target, increasing its potency.
Comparison with Similar Compounds
Ethyl 2-{2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate can be compared with other similar compounds, such as:
Ethyl 2-{2-[2-(4-hydroxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and binding affinity.
Ethyl 2-{2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate: The presence of a chloro group can enhance the compound’s stability and alter its electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26N4O5 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H26N4O5/c1-3-33-24(31)18-6-4-5-7-19(18)25-22(29)15-27-12-13-28-21(23(27)30)14-20(26-28)16-8-10-17(32-2)11-9-16/h4-13,20-21,26H,3,14-15H2,1-2H3,(H,25,29) |
InChI Key |
QHFOUQKWKOHBPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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